molecular formula C15H13FN6O B2944305 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951547-47-0

1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2944305
CAS No.: 951547-47-0
M. Wt: 312.308
InChI Key: UGQUCJDACVRJSO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a fluorophenyl group, a phenyl-tetrazole moiety, and a urea linkage. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable phenyl precursor, the tetrazole ring can be formed using azide and nitrile compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: Similar structure with a bromine atom instead of fluorine.

    1-(4-methylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can significantly influence its chemical properties, such as electronegativity, reactivity, and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQUCJDACVRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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